Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate
Overview
Description
PD 102807 is a chemical compound known for its role as a selective antagonist for the muscarinic acetylcholine receptor M4 . This compound has been extensively studied for its ability to discriminate between different muscarinic receptor subtypes in the body and brain . It is primarily used in scientific research to understand the effects of muscarinic receptor subtypes.
Scientific Research Applications
PD 102807 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the selectivity and binding affinity of muscarinic receptors.
Biology: Helps in understanding the role of muscarinic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and other neurological disorders.
Industry: Used in the development of new drugs targeting muscarinic receptors
Mechanism of Action
PD 102807 exerts its effects by selectively binding to the muscarinic acetylcholine receptor M4. This binding inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. The primary molecular targets include G-protein coupled receptors and associated signaling molecules such as cyclic AMP and protein kinases . The compound’s action involves the inhibition of receptor-mediated responses, leading to altered cellular functions.
Biochemical Analysis
Biochemical Properties
PD 102807 is a selective M4 muscarinic receptor antagonist . It interacts with human M4, M1, M2, M3, and M5 receptors, with IC50 values of 91, 6559, 3441, 950, and 7412 nM respectively . The nature of these interactions involves binding to the receptor sites, inhibiting the action of acetylcholine, a neurotransmitter .
Cellular Effects
In cellular processes, PD 102807 influences cell function by interacting with muscarinic receptors, which are involved in various cell signaling pathways . These interactions can affect gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, PD 102807 exerts its effects through binding interactions with biomolecules, specifically muscarinic receptors . This binding leads to the inhibition of these receptors, thereby affecting the downstream signaling pathways .
Metabolic Pathways
PD 102807 is involved in the cholinergic signaling pathway through its interaction with muscarinic receptors
Preparation Methods
The synthesis of PD 102807 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. the general approach involves the following steps:
Core Structure Formation: The core structure of PD 102807 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for PD 102807 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
PD 102807 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
PD 102807 is unique in its high selectivity for the muscarinic acetylcholine receptor M4 compared to other muscarinic receptor subtypes. Similar compounds include:
Methacholine: A balanced muscarinic receptor agonist that activates multiple receptor subtypes.
Ipratropium: A non-selective muscarinic receptor antagonist used in the treatment of respiratory conditions.
Carbachol: A non-selective muscarinic receptor agonist used in various research applications
PD 102807’s uniqueness lies in its ability to selectively inhibit the M4 receptor without significantly affecting other muscarinic receptor subtypes, making it a valuable tool for studying receptor-specific effects.
properties
IUPAC Name |
ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUJINYXKGZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407355 | |
Record name | PD 102807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23062-91-1 | |
Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD-102807 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 102807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-102807 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.